Cas no 216309-94-3 (S-(-)-Bisoprolol Fumarate)

S-(-)-Bisoprolol Fumarate 化学的及び物理的性質
名前と識別子
-
- (S)-bisoprolol monofumarate
- 2WUU74Z343
- Bisoprolol monofumarate, (S)-
- Q27255716
- (E)-but-2-enedioic acid;(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
- 2-Propanol, 1-(4-((2-(1-methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-, (2E)-2-butenedioate (1:1)
- 2-Propanol, 1-(4-((2-(1-methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-, (2E)-2-
- S-(-)-Bisoprolol Fumarate
-
- インチ: 1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1
- InChIKey: RZPZLFIUFMNCLY-QTNVCCTOSA-N
- SMILES: O(C1C=CC(=CC=1)COCCOC(C)C)C[C@H](CNC(C)C)O.OC(/C=C/C(=O)O)=O
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 9
- 重原子数量: 31
- 回転可能化学結合数: 14
- 複雑さ: 397
- トポロジー分子極性表面積: 135
S-(-)-Bisoprolol Fumarate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B510505-10mg |
S-(-)-Bisoprolol Fumarate |
216309-94-3 | 10mg |
$ 316.00 | 2023-04-18 | ||
TRC | B510505-50mg |
S-(-)-Bisoprolol Fumarate |
216309-94-3 | 50mg |
$ 1303.00 | 2023-04-18 | ||
TRC | B510505-25mg |
S-(-)-Bisoprolol Fumarate |
216309-94-3 | 25mg |
$ 689.00 | 2023-04-18 | ||
TRC | B510505-100mg |
S-(-)-Bisoprolol Fumarate |
216309-94-3 | 100mg |
$ 1800.00 | 2023-09-08 |
S-(-)-Bisoprolol Fumarate 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
S-(-)-Bisoprolol Fumarateに関する追加情報
Comprehensive Guide to S-(-)-Bisoprolol Fumarate (CAS No. 216309-94-3): Properties, Applications, and Market Insights
S-(-)-Bisoprolol Fumarate (CAS No. 216309-94-3) is a highly specialized enantiomer of bisoprolol, a well-known beta-blocker used in cardiovascular therapy. This compound has gained significant attention in the pharmaceutical industry due to its enhanced pharmacological activity compared to its racemic counterpart. The S-(-)-enantiomer of bisoprolol exhibits superior binding affinity to beta-1 adrenergic receptors, making it a preferred choice for targeted therapeutic applications.
The chemical structure of S-(-)-Bisoprolol Fumarate features a fumarate salt form, which improves its solubility and bioavailability. With a molecular formula of C18H31NO4·C4H4O4, this compound has a molecular weight of 383.43 g/mol. Its chiral purity is particularly important for pharmaceutical applications, as it directly impacts the drug's efficacy and safety profile.
Recent studies have highlighted the growing demand for enantiomerically pure pharmaceuticals, with S-(-)-Bisoprolol Fumarate being a prime example. Patients and healthcare providers are increasingly seeking more effective beta-blockers with fewer side effects, which has driven research into optimized enantiomeric forms. This trend aligns with current healthcare priorities focusing on personalized medicine and precision dosing.
The primary application of S-(-)-Bisoprolol Fumarate is in the treatment of cardiovascular conditions, particularly hypertension and chronic heart failure. Its mechanism of action involves selective blockade of beta-1 adrenergic receptors in the heart, resulting in reduced heart rate and blood pressure. The enantiomeric purity of this compound contributes to its improved therapeutic index and reduced incidence of adverse effects compared to racemic bisoprolol.
Manufacturing processes for S-(-)-Bisoprolol Fumarate have evolved significantly in recent years, with emphasis on green chemistry principles and sustainable production methods. Pharmaceutical companies are investing in advanced chiral separation technologies and biocatalytic approaches to produce this compound more efficiently. These developments respond to growing concerns about environmental impact in pharmaceutical manufacturing.
The global market for chirally pure pharmaceuticals is projected to grow substantially, with S-(-)-Bisoprolol Fumarate positioned as a key player in this segment. Market analysts attribute this growth to increasing awareness of enantiomer-specific effects among healthcare professionals and patients. Regulatory agencies worldwide are also placing greater emphasis on the evaluation of individual enantiomers rather than racemic mixtures.
Quality control standards for S-(-)-Bisoprolol Fumarate are particularly stringent, requiring rigorous testing for enantiomeric excess and impurity profiles. Analytical methods such as chiral HPLC and polarimetry are commonly employed to verify the compound's purity. These quality measures ensure that the final pharmaceutical product meets the highest standards of safety and efficacy.
Recent clinical studies have explored potential new applications for S-(-)-Bisoprolol Fumarate beyond its traditional cardiovascular indications. Research suggests possible benefits in managing certain types of arrhythmias and even some neurological conditions. These investigations reflect the growing interest in drug repurposing and the exploration of existing compounds for new therapeutic uses.
The storage and handling of S-(-)-Bisoprolol Fumarate require careful attention to maintain its stability and enantiomeric purity. Standard recommendations include protection from moisture and storage at controlled room temperature. Proper handling procedures are essential to preserve the compound's pharmaceutical-grade quality throughout the supply chain.
As the pharmaceutical industry continues to evolve, S-(-)-Bisoprolol Fumarate represents an important case study in the development of enantiomerically pure drugs. Its success has paved the way for similar optimization of other chiral pharmaceuticals, contributing to the advancement of targeted therapy approaches. The compound's established safety profile and proven efficacy ensure its continued relevance in modern pharmacotherapy.
Future research directions for S-(-)-Bisoprolol Fumarate may include exploration of novel formulations, such as extended-release preparations or combination therapies. There is also growing interest in understanding its pharmacogenomic profile to enable more personalized treatment approaches. These developments align with broader trends in precision medicine and individualized therapy.
For researchers and pharmaceutical professionals seeking detailed information about S-(-)-Bisoprolol Fumarate (CAS No. 216309-94-3), it's important to consult peer-reviewed studies and reliable technical datasheets. The compound's specialized nature requires thorough understanding of its physicochemical properties, pharmacokinetic characteristics, and regulatory status in different markets.
216309-94-3 (S-(-)-Bisoprolol Fumarate) Related Products
- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)
- 1260795-64-9(4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)
- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 1270154-48-7((3S)-3-AMINO-3-(2-ANTHRYL)PROPAN-1-OL)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 2227851-78-5((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)
- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)




